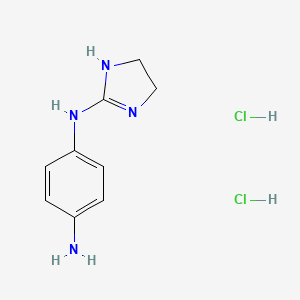

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride

Description

Properties

IUPAC Name |

4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.2ClH/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9;;/h1-4H,5-6,10H2,(H2,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBFEUMMNVFSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . These reactions are usually carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum on alumina, can enhance the efficiency of the reactions . The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing imidazole rings exhibit promising anticancer properties. For instance, derivatives of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine have shown selective cytotoxicity against various cancer cell lines. The structure of this compound allows for interactions with biological targets such as kinases and receptors involved in tumor growth and metastasis.

Case Study: RET Kinase Inhibition

A notable application is in the development of RET kinase inhibitors. Compounds structurally related to N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine have been synthesized and evaluated for their ability to inhibit RET kinase activity. These studies have demonstrated that certain derivatives can effectively reduce cell proliferation in RET-driven cancers, indicating potential for therapeutic use in malignancies such as medullary thyroid carcinoma and non-small cell lung cancer .

Materials Science

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. By incorporating N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine into polymer matrices, researchers have developed materials suitable for high-performance applications. These polymers exhibit improved resistance to heat and chemicals, making them ideal for use in aerospace and automotive industries.

Environmental Applications

Water Treatment

Research has explored the use of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride in water treatment processes. Its ability to interact with various contaminants allows it to function as an effective adsorbent for heavy metals and organic pollutants. Studies have shown that it can significantly reduce concentrations of harmful substances in wastewater .

Mechanism of Action

The mechanism of action of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Structural Modifications: The target compound lacks halogen substituents, whereas Apraclonidine (2,6-dichloro derivative) and the trihydrochloride variant (2-chloro) incorporate chlorine atoms. These substitutions significantly alter pharmacological activity; Apraclonidine acts as a selective α2-adrenergic agonist used to reduce intraocular pressure .

Physicochemical Properties :

- Solubility and Stability : The dihydrochloride salt form (target compound) improves water solubility compared to neutral analogs. The trihydrochloride variant () may exhibit even higher solubility but requires ambient storage, unlike the refrigeration needed for the dihydrochloride .

- Toxicity : The target compound is classified as causing skin, eye, and respiratory irritation (H315, H319, H335) . Apraclonidine, due to its receptor activity, has distinct side effects, including ocular allergy and systemic hypotension .

Synthetic Routes :

- The target compound and its analogs are synthesized via SNAr reactions (e.g., reacting chloro-substituted heterocycles with diamines) . Apraclonidine’s synthesis likely follows similar pathways but involves dichlorinated precursors .

- Boc-protection strategies (e.g., using di-tert-butyl dicarbonate) are employed for intermediates, enabling selective deprotection to yield final products .

Commercial Availability :

- The target compound is sold by suppliers like Carl Roth (50 mg: €547.20) in high purity (≥95%) .

- American Elements offers the trihydrochloride variant () for research use, emphasizing custom synthesis capabilities .

Critical Analysis of Research Findings

- Structural-Activity Relationships (SAR) : Chlorine substitution at positions 2 and 6 (Apraclonidine) confers α2-selectivity, whereas the unsubstituted target compound lacks this specificity. This highlights the role of halogenation in modulating receptor binding .

- Synthetic Challenges : Boc-deprotection steps () require careful handling of HCl gas, posing scalability issues. SNAr reactions () demand anhydrous conditions and precise stoichiometry.

- Commercial Viability : The target compound’s high cost (€547.20/50 mg) may limit large-scale use, whereas bulk suppliers like American Elements provide cost-effective alternatives for analogs .

Biological Activity

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the area of cancer therapeutics and neuropharmacology. This article provides an overview of its biological activity, including structure-activity relationships, cytotoxic effects, and mechanisms of action.

- Chemical Formula : C9H12N4·2HCl

- Molecular Weight : 176.22 g/mol

- CAS Number : 785036-20-6

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific receptors and pathways involved in cell proliferation and survival. Notably, studies have identified it as a selective NMDA receptor antagonist, which plays a crucial role in neuroprotection and modulation of excitatory neurotransmission .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated against HepG2 liver cancer cells, where it induced cell cycle arrest at the G1 phase and increased apoptosis rates . The percentage of cells in the G0-G1 phase increased from 52.39% to 72.13% upon treatment with the compound.

Treatment % Cells in G0-G1 % Cells in S % Cells in G2/M Control 52.39% 34.77% 12.84% Compound 72.13% 25.19% 2.68% - Apoptosis Induction :

Summary of Findings

The compound has shown promising results as an anticancer agent with mechanisms involving:

- Induction of apoptosis.

- Cell cycle arrest.

These findings suggest potential applications in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene derivatives has been explored through various modifications to the imidazole and benzene rings. Structural modifications can lead to enhanced potency or selectivity for specific biological targets:

Q & A

Q. What are the common synthetic routes for preparing N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride, and what critical steps ensure high yield and purity?

The synthesis typically involves reacting 4,4'-diaminodiphenylamine with N,N'-di(tert-butoxycarbonyl)imidazolidine-2-thione in the presence of mercuric chloride and triethylamine in dimethylformamide. Critical steps include Boc-protection of intermediates to prevent side reactions and subsequent deprotection using HCl gas-saturated dioxane. Recrystallization from methanol/diethyl ether ensures high purity .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

High-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal. HR-QTOF-MS confirms molecular weight and fragmentation patterns, while 1H/13C NMR resolves structural features like aromatic protons and imidazole ring signals. X-ray crystallography can further validate molecular geometry .

Q. How is the compound characterized for pharmacological activity in vitro?

In vitro α2-adrenergic receptor agonism is assessed using competitive binding assays with radiolabeled ligands (e.g., [3H]-clonidine) in cell membranes. Functional activity is validated via cAMP inhibition assays in transfected HEK293 cells expressing human α2 receptors .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with high-resolution or twinned data?

For high-resolution data, use anisotropic displacement parameters and refine hydrogen atoms geometrically. For twinned data, apply the TWIN/BASF commands in SHELXL, adjusting the twin fraction iteratively. Validate refinement with R-factor convergence (<5% discrepancy) and electron density maps .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?

C–H⋯F and OCH3⋯F interactions form planar layers, while π-π stacking between aromatic rings stabilizes the lattice. These interactions influence solubility (lower in nonpolar solvents) and thermal stability (higher melting points due to dense packing) .

Q. What mechanistic insights explain the formation of 4,5-dihydro-1H-imidazol-2-yl derivatives under base-promoted conditions?

Base-promoted cyclization involves deprotonation of amidine precursors, facilitating nucleophilic attack on ketones to form spiro-fused imidazolones. Reaction parameters like temperature (60–80°C) and base strength (e.g., KOtBu) control regioselectivity by modulating transition-state stability .

Q. How do structural modifications to the 4,5-dihydro-1H-imidazol-2-yl moiety impact receptor binding affinity?

Substituting the imidazole ring with electron-withdrawing groups (e.g., Cl) enhances α2 receptor selectivity by stabilizing hydrogen bonds with Asp113 in the binding pocket. Conversely, bulky substituents reduce affinity due to steric hindrance .

Q. What in vivo models are suitable for evaluating pharmacokinetic behavior?

Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies via intravenous/oral dosing. Plasma concentration-time profiles are analyzed using LC-MS/MS. Tissue distribution is assessed post-sacrifice, with brain penetration indicating blood-brain barrier permeability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Boc-deprotection agent | HCl gas in dioxane | Prevents over-acidification |

| Recrystallization | Methanol/diethyl ether | Removes hydrophilic impurities |

| Reaction temperature | 25°C (room temperature) | Minimizes decomposition |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Data Output | Acceptable Range |

|---|---|---|

| HR-QTOF-MS | [M+H]+ m/z | ±0.001 Da deviation |

| 1H NMR (DMSO-d6) | δ 7.2–7.5 (aromatic protons) | Integral ratio ±5% |

| X-ray crystallography | R-factor | <0.05 |

Q. Table 3: Pharmacological Assay Conditions

| Assay Type | Ligand/Substrate | EC50/IC50 Range |

|---|---|---|

| α2 receptor binding | [3H]-clonidine | 10–100 nM |

| cAMP inhibition | Forskolin-stimulated cAMP | IC50: 1–10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.